molecular formula C18H18N2O B3160779 N-benzyl-1-ethyl-1H-indole-3-carboxamide CAS No. 866145-24-6

N-benzyl-1-ethyl-1H-indole-3-carboxamide

Cat. No.: B3160779
CAS No.: 866145-24-6
M. Wt: 278.3 g/mol
InChI Key: NWJNLKLBPHLUEG-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole derivatives are of paramount importance in the chemical and biological sciences due to their wide distribution in nature and their diverse pharmacological activities. mdpi.com This structural motif is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. The versatility of the indole ring allows for extensive chemical modifications, leading to a wide array of compounds with potential therapeutic applications. nih.gov

For decades, researchers have explored indole-based compounds for their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. bio-connect.nl The ability of the indole scaffold to interact with various biological targets, including enzymes and receptors, has cemented its role as a key building block in drug discovery and development. ijpsr.comnih.gov Approved drugs containing the indole core, such as the non-steroidal anti-inflammatory drug Indomethacin and the anti-migraine agent Sumatriptan, highlight the therapeutic success of this chemical class. mdpi.com The ongoing synthesis and investigation of novel indole derivatives continue to be a major focus in medicinal chemistry, aiming to uncover new compounds with improved efficacy and novel mechanisms of action. mdpi.combio-connect.nl

Overview of Carboxamide Functionalization in Indole Scaffolds

Functionalizing the indole scaffold with a carboxamide group, particularly at the C3 position, is a common and effective strategy in medicinal chemistry. The indole-3-carboxamide moiety provides a rigid and planar system that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. This functionalization is a key feature in many synthetic cannabinoids, where the carboxamide linker is crucial for binding to cannabinoid receptors. unodc.org

The introduction of a carboxamide group can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. Research into indole-2-carboxamides has shown that this scaffold is effective for designing novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is involved in pain and inflammation. mdpi.comnih.gov The amide bond's direction and the nature of its substituents can be systematically varied to fine-tune the biological activity of the resulting compounds.

Historical Context of N-Substituted Indole-3-carboxamides in Academic Research

Academic research into N-substituted indole-3-carboxamides has evolved significantly over the years. Early studies often focused on fundamental synthesis and characterization. However, the discovery of the potent biological activities of related compounds spurred more intensive investigation. A significant area of research has been in the field of synthetic cannabinoid receptor agonists. For instance, compounds like AB-PINACA feature an N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide structure, which is closely related to indole-3-carboxamides. researchgate.net

Research has also explored the antioxidant properties of N-substituted indole-3-carboxamides. A 2008 study synthesized a series of these derivatives and evaluated their ability to inhibit lipid peroxidation and scavenge superoxide (B77818) anions. nih.gov That study found that the introduction of specific substituents, such as halogens on the N-benzyl group, could significantly enhance free radical scavenging properties. nih.gov More recent work continues to explore the synthesis of new N-substituted indolyl heterocycles for potential antimicrobial and anticancer activities, demonstrating the enduring interest in this class of compounds. researchgate.net

Rationale for Focused Investigation of N-benzyl-1-ethyl-1H-indole-3-carboxamide

The specific investigation of this compound is driven by a systematic approach to structure-activity relationship (SAR) studies within the indole class. The rationale for its synthesis and study can be broken down by analyzing its distinct structural components, based on findings from related molecules.

The Indole-3-carboxamide Core: This scaffold is a well-established pharmacophore known to interact with various biological targets. Its C3 position is highly reactive towards electrophilic substitution, making it a common point for functionalization. nih.gov

The N1-ethyl Group: Alkylation at the indole nitrogen (N1 position) is a common strategy to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. The ethyl group is a small, non-bulky substituent that can modulate the electronic properties of the indole ring system without introducing significant steric hindrance. Research on related N-ethyl-3-indolyl heterocycles has shown promising antimicrobial and antiproliferative activities. researchgate.net

The N-benzyl Group: The benzyl (B1604629) group attached to the amide nitrogen is a significant structural feature. The phenyl ring can engage in π-π stacking interactions with aromatic residues in protein binding sites. Furthermore, substitution on this benzyl ring provides a vector for further chemical modification. For example, the synthesis of N-benzyl-1H-indole-3-carboxamide has been reported, and its properties characterized, serving as a parent compound for more complex derivatives. rsisinternational.org Studies on related structures, such as 1-benzyl-indole-3-carbinol, have shown that the N-benzyl group can dramatically enhance biological potency compared to its unsubstituted counterpart. nih.gov

Therefore, the focused investigation of this compound is a logical step in the exploration of the chemical space around bioactive indole-3-carboxamides. By combining the N1-ethyl and N-benzyl substitutions, researchers aim to create a molecule with a unique combination of lipophilicity, steric profile, and electronic properties, potentially leading to novel interactions with biological targets and distinct pharmacological effects compared to its simpler analogues.

Chemical Compound Data

The following table provides data for N-benzyl-1H-indole-3-carboxamide, a closely related parent compound to the title molecule, as specific data for this compound is not widely available in the literature.

Table 1: Physicochemical and Spectroscopic Data for N-benzyl-1H-indole-3-carboxamide

Property Value Reference
Appearance Brownish solid rsisinternational.org
Melting Point 118-120 °C rsisinternational.org
Yield 43.8% rsisinternational.org
¹H NMR (600 MHz, CDCl₃, ppm) δ 1.25 (s, 1H), δ 4.7 (s, 2H), δ 7.3-7.8 (m, 4H), δ 7.8 (d, 5H), δ 8.3 (s, 1H) rsisinternational.org
¹³C NMR (600 MHz, CDCl₃, ppm) 162 (C=O), 133-128 (Ar-C), 77.2 (CDCl₃), 65 (C=C), 30 (CH₂) rsisinternational.org

| FT-IR (KBr, cm⁻¹) | 875-745 (phenyl mono-substituted), 1729.48 (C=O), 1796.57 (C=C), 2959.51 (CH₂), 3369.51 (NH) | rsisinternational.org |

Table of Mentioned Compounds

Table 2: List of Chemical Compounds Mentioned in the Article

Compound Name
This compound
Indomethacin
Sumatriptan
Serotonin
Tryptophan
N-benzyl-1H-indole-3-carboxamide
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-ethylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-20-13-16(15-10-6-7-11-17(15)20)18(21)19-12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJNLKLBPHLUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237246
Record name 1-Ethyl-N-(phenylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866145-24-6
Record name 1-Ethyl-N-(phenylmethyl)-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866145-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-N-(phenylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Benzyl 1 Ethyl 1h Indole 3 Carboxamide and Structural Analogues

Retrosynthetic Analysis of N-benzyl-1-ethyl-1H-indole-3-carboxamide

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections. The most apparent disconnection is the amide bond, which simplifies the molecule into two key synthons: 1-ethyl-1H-indole-3-carboxylic acid and benzylamine. A further disconnection at the indole (B1671886) nitrogen's ethyl group leads back to a simpler precursor, 1H-indole-3-carboxylic acid or its ester. This suggests a synthetic strategy that involves building the indole-3-carboxamide core first, followed by N-alkylation, or vice-versa. An alternative pathway involves disconnecting the benzyl (B1604629) group at the indole nitrogen, which would lead to 1-ethyl-1H-indole-3-carboxamide as an intermediate. The core indole-3-carboxylic acid itself can be derived from indole through formylation and subsequent oxidation.

Multistep Synthetic Pathways

Multistep syntheses offer a robust and well-established approach to constructing complex molecules like this compound. These pathways allow for the purification of intermediates at each stage, ensuring the final product's high purity.

A common and efficient method for introducing a functional group at the C3 position of an indole ring is through formylation. pcbiochemres.com The Vilsmeier-Haack reaction is a classic and highly effective method for the 3-formylation of electron-rich arenes like indole. pcbiochemres.comwikipedia.orgorganic-chemistry.org This reaction typically uses a Vilsmeier reagent, which is a substituted chloroiminium ion, formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). pcbiochemres.comwikipedia.org The reaction of indole with the Vilsmeier reagent, followed by a basic workup, yields indole-3-carboxaldehyde (B46971). pcbiochemres.comnih.gov This formylation is a crucial first step in many synthetic routes, as the resulting aldehyde can be readily oxidized to the corresponding carboxylic acid. nih.gov Recent advancements have even led to catalytic versions of the Vilsmeier-Haack reaction. orgsyn.org

Table 1: Vilsmeier-Haack Reaction Conditions for Indole Formylation

Indole SubstrateReagentsConditionsProductReference
IndolePOCl₃, DMFAlkaline hydrolysisIndole-3-carboxaldehyde pcbiochemres.com
1-Benzyl indolePOCl₃, DMFRoom temp, then 35°C1-Benzyl-indole-3-aldehyde nih.gov
2,3,3-trimethyl-3H-indolesPOCl₃, DMF-Indol-2-ylidene-malondialdehydes sid.ir

To facilitate the formation of an amide bond, the carboxylic acid group must be activated to make it more electrophilic. fishersci.it A widely used and cost-effective reagent for this activation is thionyl chloride (SOCl₂). sci-hub.sersc.org This process converts the carboxylic acid (e.g., indole-3-carboxylic acid) into a more reactive acyl chloride (indole-3-carbonyl chloride). sci-hub.sersisinternational.org The reaction is typically performed by refluxing the carboxylic acid in an excess of freshly distilled thionyl chloride. rsisinternational.org The volatility of thionyl chloride and its byproducts (sulfur dioxide and hydrogen chloride) simplifies the workup process, as they can be easily removed by distillation. sci-hub.sersc.org This two-step process, involving the initial conversion of the acid to the acyl chloride followed by the amidation step, is a standard procedure in organic synthesis. sci-hub.se

The formation of the amide bond is the key step in assembling the final carboxamide structure. Once the indole-3-carboxylic acid is activated to its acyl chloride form, it readily reacts with a primary or secondary amine, such as benzylamine, in a nucleophilic acyl substitution reaction. fishersci.itsci-hub.se This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out at room temperature in an aprotic solvent and in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction. fishersci.itrsisinternational.org A study on the synthesis of N-benzyl-1H-indole-3-carboxamide involved dissolving indole-3-carbonylchloride in triethylamine, followed by the addition of benzylamine, which was stirred for several hours to yield the target compound. rsisinternational.org Alternative methods for amidation include using coupling agents like EDC·HCl and HOBt, which are common in peptide synthesis. mdpi.comnih.gov

Table 2: Amidation Reaction Examples for Indole-3-Carboxamides

Activated IndoleAmineConditionsProductReference
Indole-3-carbonyl chlorideBenzylamineTriethylamine, room tempN-benzyl-1H-indole-3-carboxamide rsisinternational.org
1-Benzyl indole-3-carboxylic acidVarious substituted benzylaminesToluene, SOCl₂, refluxN,1-Dibenzyl-1H-indole-3-carboxamide and analogues tandfonline.com
Indole-3-carboxylic acidPolyaminesEDC·HCl, HOBt, DIPEAIndole-3-carboxamide polyamines mdpi.comnih.gov

Introducing substituents onto the indole nitrogen can be challenging due to the potential for competing C3-alkylation and the relatively low nucleophilicity of the nitrogen atom. organic-chemistry.orgnih.gov However, several methods have been developed for the selective N-alkylation of indoles. A common approach involves the deprotonation of the indole nitrogen with a strong base like sodium hydride, followed by reaction with an alkyl halide, such as ethyl bromide or benzyl bromide. rsc.orggoogle.com For instance, the benzylation of indole can be achieved using potassium hydroxide (B78521) in DMSO followed by the addition of benzyl bromide. nih.gov More sustainable "borrowing-hydrogen" methods using alcohols as alkylating agents in the presence of an iron catalyst have also been developed for the N-alkylation of indolines, which can then be oxidized to N-alkylated indoles. nih.gov

One-Pot and Convergent Synthetic Approaches for Indole-3-carboxamides

To improve efficiency and reduce the number of synthetic steps and purification procedures, one-pot and convergent strategies are highly desirable. One-pot syntheses of amides from carboxylic acids and amines have been developed using thionyl chloride as both the activating and coupling agent in a single reaction vessel. sci-hub.sersc.orgrsc.orgresearchgate.net This method avoids the isolation of the intermediate acyl chloride. sci-hub.se Convergent strategies, where different fragments of the molecule are synthesized separately and then combined in the final steps, are also effective. For instance, a one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzene and cyanoacetamides. nih.gov Another approach describes a one-pot, three-component Fischer indolisation followed by N-alkylation to rapidly generate 1,2,3-trisubstituted indoles. rsc.org

Development of Novel and Efficient Synthetic Routes for Indole-3-carboxamide Scaffolds

The indole-3-carboxamide scaffold is a privileged structure in drug discovery. Consequently, considerable research has been dedicated to developing efficient and versatile methods for its synthesis. Traditional methods often involve the coupling of an indole-3-carboxylic acid with an amine. This is commonly achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester.

A common route involves reacting the corresponding indole-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the indole-3-carbonyl chloride intermediate. tandfonline.comrsisinternational.org This highly reactive intermediate is then treated with the desired amine, in this case, benzylamine, to yield the final N-benzyl-1H-indole-3-carboxamide. The N-ethyl group at the indole nitrogen can be introduced either before or after the amide bond formation, typically through alkylation with an ethyl halide in the presence of a base. frontiersin.orgrsc.org

One study details the synthesis of N-benzyl-1H-indole-3-carboxamide by first dissolving indole-3-carbonylchloride in triethylamine, followed by the addition of benzylamine. rsisinternational.org Another research effort describes refluxing 1-benzyl indole-3-carboxylic acid with thionyl chloride in toluene, followed by co-evaporation to yield the acid chloride, which can then be reacted with an amine. tandfonline.com

Modern synthetic chemistry has moved towards developing more sophisticated and efficient one-pot procedures and catalyst-driven reactions to streamline the synthesis of these scaffolds.

One-Pot and Multicomponent Reactions: One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. A notable one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides starting from 2-halonitrobenzenes and cyanoacetamides. nih.gov This process involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reductive cyclization. nih.gov

Multicomponent reactions (MCRs) represent another leap in efficiency, assembling complex molecules from three or more starting materials in a single step. An innovative two-step reaction sequence involving a Ugi MCR followed by an acid-induced cyclization has been developed to produce multi-substituted indole-2-carboxamide derivatives from simple anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgrsc.org This method avoids the use of metal catalysts and employs mild reaction conditions. rsc.orgrsc.org

Catalytic Methods: Catalysis offers a powerful tool for forging C-N and C-C bonds necessary for the indole scaffold. Copper-catalyzed reactions, in particular, have proven effective. An efficient synthesis of N-substituted indole-3-carboxylic acid derivatives has been achieved via a Cu(I)-catalyzed Ullmann-type intramolecular arylamination. acs.org This method demonstrates good functional group tolerance and provides a general approach to both N-alkyl and N-aryl derivatives. acs.org

EntrySubstrateConditionsProductYield (%)Reference
1Methyl 2-((2-bromophenyl)amino)-3-(dimethylamino)acrylate5 mol % CuI, 2 equiv K₃PO₄, DMF, 75 °CMethyl 1H-indole-3-carboxylate92 acs.org
2Methyl 2-((2-bromo-4-methylphenyl)amino)-3-(dimethylamino)acrylate5 mol % CuI, 2 equiv K₃PO₄, DMF, 75 °CMethyl 5-methyl-1H-indole-3-carboxylate91 acs.org
3Methyl 2-((2-bromophenyl)(cyclopropyl)amino)-3-(dimethylamino)acrylate5 mol % CuI, 2 equiv K₃PO₄, DMF, 75 °CMethyl 1-cyclopropyl-1H-indole-3-carboxylate78 acs.org

Novel Cascade Reactions: Researchers have also devised unorthodox cascade reactions to access the indole core. A robust one-pot cascade method for synthesizing indole-3-carboxylic acids from isatins and dimethyl sulfoxide (B87167) (DMSO) has been described. rsc.org This reaction proceeds through a fascinating one-carbon translocation mechanism. rsc.org Such innovative approaches expand the toolkit available to chemists for constructing complex indole derivatives.

Green Chemistry Principles in the Synthesis of Indole-3-carboxamide Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. jddhs.com The synthesis of indole-3-carboxamide derivatives is an area where these principles are being actively applied, focusing on waste prevention, atom economy, use of safer solvents, and energy efficiency. rsc.orgnih.gov

Atom Economy and Waste Prevention: Multicomponent reactions (MCRs) are inherently green as they maximize atom economy, incorporating most of the atoms from the starting materials into the final product. rsc.org The Ugi reaction-based indole synthesis is a prime example, offering a convergent approach that minimizes waste compared to lengthy linear syntheses. rsc.orgrsc.org One-pot syntheses also contribute to waste reduction by eliminating the need for workup and purification of intermediates. nih.gov

Safer Solvents and Reaction Conditions: A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. jddhs.com Research has demonstrated the synthesis of indole derivatives in greener solvents like water or ethanol (B145695), and in some cases, under solvent-free conditions. rsc.orgresearchgate.net

For example, a sustainable multicomponent indole synthesis was developed using ethanol as the solvent, avoiding the need for metal catalysts and operating under mild conditions (room temperature for the first step, 0-70 °C for the second). rsc.org Mechanochemistry, which uses mechanical energy to drive reactions, often at room temperature and with minimal solvent, is another promising green technique. nih.gov

Energy Efficiency: Energy-efficient synthetic methods, such as microwave-assisted synthesis and reactions conducted at ambient temperature, align with the principles of green chemistry. nih.govresearchgate.net These techniques can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net

Use of Renewable Feedstocks and Less Hazardous Reagents: The use of renewable starting materials is a key aspect of sustainable chemistry. jddhs.com Some modern indole syntheses utilize bio-renewable feedstocks like formic acid. rsc.org Furthermore, there is a push to replace toxic reagents with safer alternatives. For instance, instead of hazardous methylating agents like dimethyl sulfate, greener options like methanol (B129727) with an acid catalyst are being explored. nih.gov The development of syntheses that avoid hazardous precursors, such as the often-toxic phenylhydrazines used in the classic Fischer indole synthesis, is a significant advancement. rsc.org

Green Chemistry PrincipleApplication in Indole-3-carboxamide SynthesisExampleReference
Waste Prevention One-pot reactions reduce intermediate workups.One-pot synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes. nih.gov
Atom Economy Multicomponent reactions (MCRs) incorporate most atoms into the product.Ugi MCR followed by cyclization to form indole-2-carboxamides. rsc.orgrsc.org
Less Hazardous Synthesis Avoiding toxic reagents and precursors.Development of syntheses that bypass the need for hazardous phenylhydrazines. rsc.org
Safer Solvents & Auxiliaries Use of benign solvents like water or ethanol; solvent-free reactions.Multicomponent indole synthesis in ethanol; mechanochemical synthesis. rsc.orgnih.gov
Energy Efficiency Use of microwave irradiation or reactions at ambient temperature.Microwave-assisted synthesis of indole derivatives. researchgate.net
Use of Renewable Feedstocks Incorporating starting materials derived from renewable sources.Use of formic acid in a Ugi multicomponent reaction for indole synthesis. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques in Indole 3 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of N-benzyl-1-ethyl-1H-indole-3-carboxamide can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. The expected chemical shifts for this compound are based on analogous structures. The indole (B1671886) ring protons are anticipated in the aromatic region, with the ethyl and benzyl (B1604629) protons appearing in the aliphatic and benzylic regions, respectively.

Indole Ring Protons : The protons on the benzopyrrole core are expected to resonate between δ 7.0 and 8.5 ppm. Specifically, the proton at the C2 position typically appears as a singlet further downfield.

Ethyl Group Protons : The ethyl group attached to the indole nitrogen (N1) is expected to show a quartet for the methylene protons (-CH₂) around δ 4.24 ppm and a triplet for the methyl protons (-CH₃) around δ 1.56 ppm, with a typical coupling constant (J) of 7.3 Hz.

Benzyl Group Protons : The methylene protons (-CH₂) of the benzyl group attached to the amide nitrogen are expected as a doublet around δ 4.7 ppm, coupled to the amide N-H proton. The five aromatic protons of the phenyl ring would appear as a multiplet between δ 7.3 and 7.8 ppm.

Amide Proton : The amide (N-H) proton is anticipated to appear as a triplet around δ 8.3-8.5 ppm, showing coupling to the adjacent benzylic methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Indole H-2~7.7-8.0s (singlet)-
Indole H-4 to H-7~7.1-7.8m (multiplet)-
N1-CH₂CH₃~4.24q (quartet)~7.3
N1-CH₂CH₃~1.56t (triplet)~7.3
NH-CH₂-Ph~4.7d (doublet)~5.7
Benzyl Ar-H~7.3-7.8m (multiplet)-
Amide N-H~8.3-8.5t (triplet)~5.7

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environments. For this compound, distinct signals are expected for the indole core, the ethyl group, the benzyl group, and the amide carbonyl.

Carbonyl Carbon : The amide carbonyl carbon (C=O) is the most deshielded, expected to appear around δ 162-166 ppm.

Indole and Benzyl Carbons : The aromatic carbons of the indole and benzyl rings are anticipated in the δ 110-140 ppm region. The N-substitution influences the chemical shifts of the indole carbons.

Ethyl Group Carbons : Based on 1-ethyl-1H-indole-3-carbaldehyde, the methylene carbon (-CH₂) of the ethyl group is expected around δ 41.9 ppm, and the methyl carbon (-CH₃) is expected around δ 15.1 ppm.

Benzyl Methylene Carbon : The benzylic methylene carbon signal is predicted to be in the range of δ 30-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Amide)~162-166
Aromatic Carbons (Indole, Benzyl)~110-140
N1-CH₂CH₃~42
N1-CH₂CH₃~15
NH-CH₂-Ph~30-45

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment would establish proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, within the aromatic protons of the indole's benzene ring, and between the amide N-H and the benzylic CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals of the ethyl and benzyl methylene groups to their corresponding ¹³C signals, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Expected key correlations include:

The methylene protons of the 1-ethyl group to the indole carbons C2 and C7a.

The H2 proton of the indole ring to the carbonyl carbon (C=O) and indole carbons C3a and C4.

The benzylic methylene protons to the amide carbonyl carbon and the C1 carbon of the phenyl ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FTIR spectrum of this compound would be characterized by several key absorption bands. Analysis of the closely related N-benzyl-1H-indole-3-carboxamide provides a strong basis for these assignments.

N-H Stretching : A distinct peak corresponding to the amide N-H bond stretch is expected in the region of 3370-3450 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and benzyl methylene groups are expected in the 2900-3000 cm⁻¹ range.

C=O Stretching : A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch, known as the Amide I band, is predicted to be prominent around 1660-1730 cm⁻¹.

C=C Stretching : Aromatic C=C bond stretching vibrations from both the indole and benzyl rings are expected in the 1500-1600 cm⁻¹ region.

C-H Bending : Out-of-plane C-H bending vibrations for the substituted benzene rings would appear as strong bands in the 700-900 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide N-H Stretch~3370-3450Medium-Strong
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch~2900-3000Medium
Amide C=O Stretch (Amide I)~1660-1730Strong
Aromatic C=C Stretch~1500-1600Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₁₈H₁₈N₂O), the exact mass can be calculated. This precise mass allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds. The expected [M+H]⁺ ion would be a primary indicator in the spectrum.

Table 4: HRMS Data

ParameterValue
Molecular FormulaC₁₈H₁₈N₂O
Calculated Exact Mass [M]278.1419 g/mol
Calculated m/z for [M+H]⁺279.1492

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for such indole derivatives would likely involve:

Alpha-cleavage adjacent to the carbonyl group.

Cleavage of the amide bond , leading to fragments corresponding to the benzylamine cation and the 1-ethyl-indole-3-carbonyl cation.

Loss of the benzyl group , resulting in a prominent fragment ion.

By combining these advanced spectroscopic and spectrometric techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further chemical or biological investigations.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques indispensable for the identification, quantification, and structural elucidation of indole-3-carboxamide derivatives. These hyphenated methods combine the separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently utilized for the analysis of non-volatile and thermally labile indole compounds. In a typical application, a reversed-phase high-performance liquid chromatography (HPLC) system is used to separate the compound from a mixture. For MS-compatible methods, mobile phases often consist of acetonitrile and water with additives like formic acid to facilitate ionization. sielc.comsielc.com Following separation, the analyte is introduced into the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI), and its mass-to-charge ratio is determined. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. researchgate.netnih.gov This technique is sensitive enough to quantify indole metabolites at low concentrations in complex biological matrices like plasma and urine. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust method for the analysis of volatile and thermally stable indole derivatives. For compounds with lower volatility, derivatization may be required prior to analysis. The GC separates components of a mixture based on their boiling points and interactions with a capillary column. researchgate.net Upon elution, the compounds enter the mass spectrometer, where they are typically ionized by electron impact (EI), causing predictable fragmentation. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries. nih.gov The fragmentation routes of indole/indazole carboxamides have been studied in detail, with characteristic ions including the iminium cation and fragments originating from the N-benzyl portion of the molecule. researchgate.netnih.gov GC-MS has proven effective for identifying and quantifying various synthetic cannabinoids, which often share the indole-3-carboxamide core structure, in seized materials and herbal blends. nih.govacs.org

Table 1: Exemplary LC-MS and GC-MS Methodologies for Indole Derivative Analysis This table presents typical conditions for the analysis of compounds structurally related to this compound, as specific data for the target compound is not detailed in the provided sources.

Technique Compound Class Column Mobile Phase/Carrier Gas Detection Mode Source
LC-MS/MS Indole-3-carbinol (B1674136) Metabolites Reversed-Phase C18 Acetonitrile-water gradient ESI, Multiple Reaction Monitoring (MRM) nih.govnih.gov
HPLC N-Benzyl-1H-indole-3-ethylamine Newcrom R1 (Reversed-Phase) Acetonitrile, water, and formic acid (for MS) UV, MS sielc.comsielc.com
GC-MS Indole/Indazole Carboxamide Synthetic Cannabinoids Mid-polarity capillary column Helium Electron Impact (EI) researchgate.netnih.gov
GC-MS Indole-3-carboxaldehyde (B46971) Not specified Not specified Electron Impact (EI) at 70eV

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state characteristics of this class of compounds.

The crystal packing of these molecules is stabilized by a network of weak intermolecular forces. In the case of ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate, the packing is controlled by C—H⋯O and C—H⋯π interactions. nih.gov Similar interactions, including hydrogen bonds involving the amide N-H group and π-π stacking between aromatic rings, are anticipated to play a significant role in the crystal structure of this compound. researchgate.netmdpi.com These non-covalent interactions are fundamental to the physical properties of the solid material, such as its melting point and solubility.

Table 2: Crystallographic Data for the Related Compound Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate

Parameter Value
Chemical Formula C₂₁H₂₃NO₂
Molecular Weight 321.40
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 16.231 (3)
b (Å) 19.479 (4)
c (Å) 5.5226 (11)
Volume (ų) 1746.0 (6)
Z 4
Temperature (K) 113
Radiation Mo Kα
Source: nih.gov

Chromatographic Methods for Purification and Purity Assessment (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic methods are fundamental tools in the synthesis of this compound and its analogs, serving to monitor the progress of chemical reactions, isolate the desired product from reaction mixtures, and assess its final purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to qualitatively monitor a reaction's progression. By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it in an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light. For the synthesis of N-benzyl-1H-indole-3-carboxamide, TLC was used to track the reaction's advancement. rsisinternational.org The purity of the final compound can be initially assessed by the presence of a single spot. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property in a given eluent system. For N-benzyl-1H-indole-3-carboxamide, an Rf value of 0.82 was reported using a solvent system of DMF and CHCl₃ (1:3).

Column Chromatography is the primary method for the purification of indole-3-carboxamides on a preparative scale. This technique involves packing a glass column with a stationary phase, most commonly silica gel, and passing a solution of the crude product through it. nih.gov A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates based on their polarity and affinity for the stationary phase. For the purification of indole-3-carboxamide derivatives, typical solvent systems include mixtures of methanol (B129727) in dichloromethane (e.g., 4–8% MeOH/CH₂Cl₂) or ethyl acetate in petroleum ether. nih.govrsc.org Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Table 3: Chromatographic Conditions for Purification and Purity Assessment of Indole-3-Carboxamides

Method Compound Stationary Phase Eluent System Purpose Source
TLC N-benzyl-1H-indole-3-carboxamide Silica Gel DMF:CHCl₃ (1:3) Reaction Monitoring / Purity Check (Rf = 0.82)
Column Chromatography Indole-3-carboxamide polyamines Silica Gel 4–8% MeOH in CH₂Cl₂ Purification nih.gov
Column Chromatography N-protected indoles Silica Gel Petroleum ether / Ethyl acetate Purification rsc.org

Structure Activity Relationship Sar Studies of N Benzyl 1 Ethyl 1h Indole 3 Carboxamide Derivatives

Systematic Modification of the Indole (B1671886) Ring System

The indole ring is a versatile heterocyclic core that offers multiple positions for substitution, each potentially influencing the compound's interaction with biological targets.

Substituent Effects on Biological Activity at C-1, C-2, C-3, C-4, C-5, C-6, and C-7 Positions

The biological activity of indole-3-carboxamide derivatives can be significantly modulated by the introduction of various substituents at different positions on the indole nucleus. Studies have shown that positions 1, 2, and 3 are particularly reactive and crucial for activity. nih.gov

C-1 Position: The N-1 position of the indole ring is critical. In some contexts, an unsubstituted N-1 is preferred for higher activity. For instance, in a series of chalcone-indole hybrids, the introduction of an alkyl or benzyl (B1604629) group at the N-1 position was found to be detrimental to cytotoxic activity. researchgate.net Conversely, other studies on indole-3-carbinol (B1674136) derivatives have shown that substitution at the N-1 position with groups that increase hydrophobicity can significantly enhance potency. rsisinternational.org In one study, a hydroxymethyl substituent at the N-1 position of indole was found to be more effective in enhancing anticancer activity compared to ethyl, fluoride, methyl, and acetyl groups. nih.gov

C-2 Position: The C-2 position is often substituted to modulate activity. While the core of this article is the indole-3-carboxamide, related indole-2-carboxamide studies show that small alkyl groups at the C-3 position (adjacent to the carboxamide in that series) can enhance potency. researchgate.net

C-3 Position: The carboxamide group at the C-3 position is a key feature. Its ability to form hydrogen bonds is crucial for interaction with various enzymes and proteins. nih.gov Modifications at this position, such as altering the amide substituent, are a primary focus of SAR studies.

C-4, C-5, C-6, and C-7 Positions: Substitutions on the benzo part of the indole ring also play a significant role. For example, in a series of 1H-indole-2-carboxamides, a chloro or fluoro group at the C-5 position enhanced CB1 allosteric modulating activity. researchgate.net In another study of indole derivatives, halogen substitutions were generally found to exhibit excellent inhibition of bacterial growth. nih.gov Specifically, for some indole derivatives with antimicrobial activity, the presence and position of halogen atoms were found to be critical for efficacy. nih.gov Research on anticancer indole-2-carboxamides indicated that the substituent at the 3-position of the indole-2-carboxamide (equivalent to the C-2 position relative to the indole core) was a dominant factor in biological properties. rsc.org

Table 1: General Substituent Effects on the Indole Ring of Indole-Carboxamide Derivatives

PositionSubstituent TypeGeneral Effect on Biological ActivityReference
C-1Unsubstituted (H)Can be favorable for cytotoxicity in some series. researchgate.net
C-1Alkyl, BenzylCan be detrimental to activity in some contexts. nih.govresearchgate.net
C-1Hydrophobic groupsCan increase potency in other contexts (e.g., indole-3-carbinols). rsisinternational.org
C-5Chloro, FluoroCan enhance potency (e.g., CB1 allosteric modulators). researchgate.net
C-5, C-7DichloroCan lead to high efficacy in some antiviral compounds. nih.gov
GeneralHalogenationOften enhances antimicrobial activity. nih.gov

Influence of N-Alkylation (e.g., N-ethyl vs. N-benzyl) on Efficacy and Selectivity

The nature of the alkyl or arylalkyl group at the N-1 position of the indole ring significantly impacts the biological profile of indole-3-carboxamides. The comparison between an N-ethyl and an N-benzyl group highlights the role of size, hydrophobicity, and potential for π-π interactions.

In some series of indole derivatives, N-benzylation has been shown to be less favorable than smaller alkyl groups or an unsubstituted N-H. For instance, in certain anticancer 2-carbalkoxy indoles, substitution with a methyl or benzyl group at the indole nitrogen diminishes the activity compared to a methoxy (B1213986) group. nih.gov Similarly, for a class of chalcone-indole hybrids, introducing a benzyl group at the N-1 position was detrimental to activity. researchgate.net

Conversely, in other molecular contexts, the N-benzyl group is crucial for potent activity. In a study on indole-3-carbinol derivatives, 1-benzyl-I3C showed a dramatic 1000-fold increase in potency in suppressing the growth of human breast cancer cells compared to the parent I3C. nih.gov This suggests that the hydrophobic character of the N-1 substituent is critical for enhancing potency in that series. rsisinternational.org

A study on N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles with antimicrobial and anticancer activities found that different N-substituents led to varied activity profiles. For example, the N-ethyl derivative 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine was the most active against Candida albicans, while the N-ethyl derivative 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine was highly active against the HCT-116 cancer cell line. nih.govacs.org

The choice between N-ethyl and N-benzyl can therefore tune the compound's properties, with the larger, more lipophilic benzyl group potentially offering stronger van der Waals and hydrophobic interactions, but also potentially introducing steric hindrance that could be detrimental depending on the target's binding site topology.

Exploration of the Carboxamide Linker and N-Benzyl Moiety

Conformational Flexibility and Rotational Barriers around the Amide Bond

The amide bond (-CO-NH-) is a key structural feature in a vast number of biologically active molecules. nih.gov It is known to have a planar geometry due to the resonance between the nitrogen lone pair and the carbonyl group, which results in a partial double bond character for the C-N bond. This partial double bond character creates a significant rotational barrier, leading to the existence of cis and trans isomers. nih.gov

The rotation around the amide bond is a critical factor in determining the three-dimensional shape of the molecule and its ability to fit into a biological target's binding site. The energy barrier to rotation in amides is influenced by steric and electronic effects of the substituents on both the carbonyl carbon and the nitrogen atom. For tertiary aromatic amides, ortho-substitution on the aromatic ring can increase the rotational barriers around both the N-C(O) and C-C(O) bonds.

Substituent Effects on the Benzyl Phenyl Ring

Modifying the phenyl ring of the N-benzyl group provides another avenue for SAR exploration. Substituents on this ring can alter the electronic properties, hydrophobicity, and steric profile of the entire moiety, influencing how it interacts with the target protein.

In a study of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, various modifications were made, leading to compounds with significant antimicrobial and anticancer activities. nih.gov For example, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) demonstrated potent efficacy against ovarian cancer xenografts in nude mice. nih.gov This highlights that the electronic and steric properties of the groups attached to the core indole structure, including those on the N-benzyl moiety, are critical.

In a different series of indole derivatives, N-benzyl indoles containing trifluoromethyl (CF3) groups or halogen atoms on the benzyl ring showed higher antibacterial activity. nih.gov Specifically, compounds with a 3,4-dichlorobenzyl group at the N-1 position of the indole exhibited excellent anti-TB activity. nih.gov These findings underscore the importance of electron-withdrawing groups on the benzyl ring for enhancing biological activity in certain contexts.

Table 2: Influence of Substituents on the N-Benzyl Ring in Related Indole Derivatives

Compound SeriesBenzyl Ring SubstituentObserved Biological ActivityReference
Indolyl quinoxalinesUnsubstitutedPotent anticancer activity. nih.gov
Indole Mannich bases3,4-DichloroExcellent anti-TB activity. nih.gov
Aminoguanidyl indolesTrifluoromethyl, Chloro, BromoHigher antibacterial activity. nih.gov

Stereochemical Considerations in Indole-3-carboxamide Derivatives

Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target. For derivatives of N-benzyl-1-ethyl-1H-indole-3-carboxamide, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with significantly different biological activities, potencies, and metabolic profiles.

A chiral center can be introduced, for instance, by modifying the N-benzyl group, such as with the addition of a methyl group to the benzylic carbon to form an N-(1-phenylethyl) amide. The resulting (R) and (S) enantiomers may exhibit stereoselective binding to a receptor. One enantiomer might fit perfectly into the binding pocket, maximizing favorable interactions, while the other may bind with lower affinity or not at all. nih.gov

In a study on structurally related (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, chirality was a key determinant of activity. nih.gov While these compounds did not show inhibitory effects against acetylcholinesterase (AChE), several derivatives were active against butyrylcholinesterase (BChE) and monoamine oxidase (MAO) enzymes, with activity varying based on the stereochemistry and substitution patterns. nih.gov This underscores the principle that the three-dimensional arrangement of atoms is critical for achieving the precise orientation required for effective drug-receptor binding. nih.govyoutube.com Therefore, in the development of this compound derivatives, the synthesis and biological evaluation of individual stereoisomers are crucial steps to identify the most active and selective agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov This computational technique is invaluable for understanding SAR trends, predicting the activity of novel compounds, and guiding the rational design of more potent molecules, thereby reducing the costs and time associated with synthesis and testing. researchgate.net

2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can quantify various physicochemical properties, including:

Topological Descriptors: These describe the atomic connectivity and branching of the molecule.

Electronic Descriptors: These quantify the electronic properties, such as the partial charges on specific atoms or the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, a QSAR model for a series of antitubercular agents showed that the net atomic charges on specific carbon atoms were critical for activity. nih.gov

Physicochemical Descriptors: These include parameters like molar refractivity (MR), logP (lipophilicity), and polar surface area (PSA).

In a typical 2D-QSAR study for indole-3-carboxamide derivatives, a set of synthesized compounds with known biological activities (e.g., IC₅₀ values) would be used. Descriptors are calculated for each molecule, and statistical methods like Multiple Linear Regression (MLR) are employed to build a model. nih.gov

For instance, a hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(MR) + β₃(qC₂)

Here, pIC₅₀ is the dependent variable (biological activity), while logP, MR, and the partial charge on a specific atom (qC₂) are the independent variables (descriptors). The coefficients (β) indicate the magnitude and direction of each descriptor's influence on activity.

3D-QSAR methods extend the analysis to the three-dimensional conformation of molecules, which is crucial for understanding how a ligand fits into its receptor's binding site. youtube.com These approaches require the structural alignment of the entire set of molecules. The aligned molecules are then placed in a 3D grid, and interaction fields (steric and electrostatic) are calculated at each grid point using a probe atom. youtube.comdrugdesign.org

Common 3D-QSAR methods include:

Comparative Molecular Field Analysis (CoMFA): This technique correlates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of the molecules with their biological activity. youtube.com The results are often visualized as contour maps, highlighting regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would increase or decrease activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable model. nih.gov

A 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives yielded a robust CoMSIA model with strong predictive power, as indicated by its statistical validation parameters. nih.gov Such models provide direct visual guidance for drug design, suggesting specific locations on the molecular scaffold for modification.

Table 1: Example Statistical Validation Parameters for a 3D-QSAR Model


ParameterDescriptionTypical ValueInterpretation
q² (or Q²)Cross-validated correlation coefficient from Leave-One-Out (LOO) analysis.> 0.5Indicates good internal predictive ability of the model.
Non-cross-validated correlation coefficient.> 0.6Measures the goodness of fit of the model to the training set data.
SEEStandard Error of Estimate.Low valueIndicates a smaller deviation between predicted and actual values.
F-valueF-test statistic.High valueIndicates the statistical significance of the regression model.
r²_pred (or R²_ext)Correlation coefficient for the external test set.> 0.6Measures the model's ability to predict the activity of new, unseen compounds.

Ligand Efficiency and Drug-likeness Parameters in SAR Optimization

During the lead optimization phase, it is not enough to simply increase potency. Medicinal chemists also focus on improving "drug-likeness"—the balance of properties that will make a compound a viable drug candidate. Ligand efficiency (LE) and other related metrics are crucial for achieving this balance. core.ac.uk

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It helps identify small compounds that bind efficiently and are good starting points for optimization. core.ac.uk

Formula: LE = -ΔG / HAC = (RT * ln(Kᵢ)) / HAC

Where ΔG is the Gibbs free energy of binding. A more practical calculation is LE (kcal/mol per heavy atom) = 1.4 * pIC₅₀ / HAC.

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP or cLogP). Since high lipophilicity is often associated with poor absorption, high metabolic turnover, and toxicity, optimizing LLE aims to increase potency without a concurrent, undesirable increase in lipophilicity. core.ac.uk

Formula: LLE = pIC₅₀ - cLogP

An LLE value between 5 and 7 is often considered ideal for an optimized drug candidate. core.ac.uk

Table 2: Drug-likeness and Ligand Efficiency Metrics


MetricFormulaPurpose
Ligand Efficiency (LE)1.4 * pIC₅₀ / HACMeasures the binding energy per heavy atom to assess the quality of a hit or lead. researchgate.net
Lipophilic Ligand Efficiency (LLE)pIC₅₀ - cLogPAssesses the balance between potency and lipophilicity to guide optimization towards drug-like space. researchgate.net

Computational and Theoretical Chemistry in Indole 3 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For indole-3-carboxamide derivatives, this technique is crucial for elucidating structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors for various enzymes. mdpi.comnih.gov

Docking studies reveal how indole-3-carboxamide scaffolds orient themselves within the active sites of target proteins. The indole (B1671886) ring, a common feature in these molecules, often serves as an anchor, establishing critical interactions within the binding pocket. For the specific compound N-benzyl-1-ethyl-1H-indole-3-carboxamide, computational models would predict how each of its constituent parts contributes to binding.

The indole core typically engages in hydrophobic interactions and potential π-π stacking with aromatic amino acid residues in the active site.

The N-1 ethyl group is predicted to occupy a hydrophobic sub-pocket, contributing to the ligand's affinity and stability within the complex.

The C-3 carboxamide linker is vital, as its hydrogen bond donor (N-H) and acceptor (C=O) capabilities are essential for forming strong, directional interactions with the protein backbone or specific residues. nih.gov

The N-benzyl group can explore deeper hydrophobic regions of the binding site, potentially forming additional van der Waals and hydrophobic contacts that enhance binding affinity.

In studies of related indole-carboxamide inhibitors targeting enzymes like Monoamine Oxidase B (MAO-B) and Fructose-1,6-bisphosphatase (FBPase), docking simulations have successfully predicted the binding modes and rationalized the high potency observed experimentally. mdpi.comnih.gov For instance, simulations involving N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors identified key amino acid residues at the binding site crucial for effective binding. mdpi.com Similarly, computational studies on a structurally related compound, 1-benzyl-indole-3-carbinol, identified a potential allosteric binding site on the surface of human neutrophil elastase, outside of the catalytic center. nih.gov

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. For indole-3-carboxamides, these interactions are primarily a mix of hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: The carboxamide moiety is a key player in forming hydrogen bonds. nih.gov Studies on various enzyme inhibitors show that the amide N-H and carbonyl oxygen can interact with residues such as Met18, Leu30, and Thr31 in the active site of FBPase. mdpi.com

Hydrophobic and Steric Interactions: The aromatic indole ring and the N-benzyl and N-ethyl substituents are the main sources of hydrophobic and steric potentials, which substantially stabilize the complex architecture. nih.gov Research on indole-3-carboxamide derivatives as renin inhibitors found that these aromatic rings embed into the core region of the ligand-binding domain. nih.gov

The following table summarizes findings from docking studies on related indole-carboxamide derivatives, illustrating the types of interactions observed.

Target ProteinIndole Derivative ClassKey Interacting ResiduesPrimary Interactions Noted
Fructose-1,6-bisphosphatase (FBPase)N-arylsulfonyl-indole-2-carboxamidesMet18, Gly21, Gly26, Leu30, Thr31Hydrogen bonding and hydrophobic interactions mdpi.com
Monoamine Oxidase B (MAO-B)Indole-5-carboxamidesNot specifiedInsights into enzyme binding site interaction provided nih.gov
ReninIndole-3-carboxamidesNot specifiedElectrostatic, hydrophobic, and steric potentials nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. mdpi.com MD simulations are frequently used to validate the results of docking studies. researchgate.net By simulating the movements of atoms and molecules, MD can confirm whether an initial docking pose is stable or if the ligand undergoes significant conformational changes. nih.govmdpi.com

In studies of indole-based inhibitors, MD simulations have been used to:

Refine the binding energy calculations of the ligand-receptor complex. espublisher.com

Confirm the stability of docked ligands within the active site of their target enzymes. mdpi.comresearchgate.net

Analyze the intricacies of binding by correlating simulation data with experimental activities. nih.gov

For example, MD simulations of N-arylsulfonyl-indole-2-carboxamide derivatives bound to FBPase indicated that the lead compounds could bind stably to the receptor without inducing significant conformational changes in the binding pocket. mdpi.com This suggests a robust and favorable interaction, reinforcing the validity of the docking results.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net For a compound like this compound, DFT provides fundamental insights that are independent of a biological target.

Before assessing reactivity, DFT is used to determine the most stable three-dimensional structure of the molecule (geometry optimization). This process calculates the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. nih.gov For flexible molecules with multiple rotatable bonds, such as the N-benzyl and N-ethyl groups in the target compound, conformational analysis is performed to identify the global energy minimum structure. This optimized geometry is the most likely representation of the molecule's shape and is crucial for accurate docking and electronic property calculations. researchgate.net

Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies that helps in understanding a molecule's chemical reactivity and kinetic stability. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, representing the ability to donate electrons. A higher HOMO energy suggests a better electron-donating capability.

LUMO: The innermost orbital without electrons, representing the ability to accept electrons. A lower LUMO energy indicates a better electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller energy gap implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis plays a significant role in predicting reactivity and interpreting UV-Visible spectra. researchgate.net

The following table shows representative theoretical values for frontier orbital energies and the energy gap for a related indole derivative, illustrating the typical outputs of a DFT calculation.

Molecular OrbitalEnergy (eV)Description
HOMO-5.454Highest Occupied Molecular Orbital; Electron Donor researchgate.net
LUMO-1.070Lowest Unoccupied Molecular Orbital; Electron Acceptor researchgate.net
Energy Gap (ΔE) 4.384 LUMO - HOMO; Indicates chemical reactivity researchgate.net

Electrostatic Potential Surface Analysis

The electrostatic potential surface (EPS) is a critical tool in computational chemistry for understanding the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to molecular recognition and binding affinity at a receptor site.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

The journey of a drug through the body is a complex process governed by its pharmacokinetic properties. In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) have become integral to the early stages of drug development, allowing for the virtual assessment of a compound's drug-likeness and potential liabilities.

Table 1: Predicted In Silico ADME Properties of this compound

PropertyPredicted Value/ClassificationImplication for Drug Development
Absorption
Molecular Weight~290.36 g/mol Favorable for oral absorption (Lipinski's Rule of Five)
LogP (octanol/water partition coefficient)Moderately lipophilicGood balance for membrane permeability and aqueous solubility
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gastrointestinal tract
P-glycoprotein (P-gp) substratePrediction dependent on specific modelPotential for active efflux, which could reduce bioavailability
Distribution
Volume of Distribution (Vd)Moderate to HighSuggests distribution into tissues beyond the bloodstream
Blood-Brain Barrier (BBB) PenetrationPossibleLipophilicity may allow for crossing into the central nervous system
Plasma Protein Binding (PPB)HighThe extent of binding influences the free fraction of the drug available for therapeutic action
Metabolism
Cytochrome P450 (CYP) InhibitionPotential for inhibition of specific CYP isozymes (e.g., CYP2D6, CYP3A4)Risk of drug-drug interactions
Primary sites of metabolismN-dealkylation of the ethyl group, hydroxylation of the aromatic ringsIdentification of potential metabolites
Excretion
Route of eliminationPrimarily hepatic metabolism followed by renal and/or biliary excretion of metabolitesUnderstanding clearance mechanisms

Note: The values in this table are hypothetical and serve as an illustration of the types of data generated in an in silico ADME study. Actual values would require specific computational modeling or experimental validation.

Pharmacokinetic modeling would further build upon these predictions, simulating the concentration-time profile of the compound in the body. This allows for the estimation of key parameters such as half-life, clearance, and bioavailability, providing a more dynamic understanding of its disposition.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the properties of known active compounds.

In the context of this compound, if it were identified as a "hit" from a primary screen, computational approaches would be central to its optimization into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties.

Table 2: Computational Strategies for Lead Optimization of an Indole-3-carboxamide Hit

Computational ApproachApplication in Lead OptimizationDesired Outcome
Molecular Docking Predict and analyze the binding mode of the compound within the target's active site.Identify key interactions (hydrogen bonds, hydrophobic contacts) to guide structural modifications.
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models that correlate chemical structure with biological activity.Predict the activity of newly designed analogs and prioritize synthesis.
Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) Calculate the relative binding affinities of a series of related compounds.Accurately predict the impact of small structural changes on binding potency.
Pharmacophore Modeling Define the essential 3D arrangement of functional groups required for biological activity.Guide the design of novel scaffolds that retain the key recognition features.
De Novo Design Generate novel molecular structures that are predicted to fit the target's binding site.Explore new chemical space and identify potentially more potent or novel chemotypes.

Through an iterative cycle of computational design, chemical synthesis, and biological testing, the initial hit compound can be systematically refined. For instance, modifications to the benzyl (B1604629) or ethyl substituents on the indole ring could be explored to enhance interactions with specific pockets within a target's binding site, thereby improving affinity and selectivity. The amide linker could also be altered to modulate conformational flexibility and hydrogen bonding capacity. These computational strategies significantly accelerate the drug discovery process, reducing the time and cost associated with bringing a new therapeutic agent to the clinic.

Mechanistic Investigations of Biological Activities of Indole 3 Carboxamide Derivatives

Modulation of Specific Enzyme Systems and Receptors

Indole-3-carboxamide derivatives have demonstrated the ability to interact with high specificity and affinity with a variety of enzymes and receptors, leading to the inhibition or modulation of their activity. The mechanisms behind these interactions are diverse and are often elucidated through a combination of in vitro enzyme assays, kinetic studies, and in silico molecular modeling.

Tyrosinase is a key copper-containing enzyme responsible for the production of melanin (B1238610) in the skin. researchgate.netnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase an important target for dermatological and cosmetic applications. doi.org Indole-based derivatives, including N-benzyl-indole hybrid thiosemicarbazones, have been identified as potent tyrosinase inhibitors. nih.govrsc.org

Table 1: Tyrosinase Inhibitory Activity of Selected Indole (B1671886) Derivatives This table is interactive. Click on headers to sort.

Compound Class Specific Derivative IC50 Value (µM) Inhibition Type Source
N-benzylbenzamides Compound 15 2.2 - capes.gov.br
Indole-based thiosemicarbazones Derivative 5k 12.40 ± 0.26 Competitive nih.gov

The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a critical step in its lifecycle, mediated by the viral envelope glycoprotein (B1211001) gp41. nih.govacs.org This process involves a significant conformational change in gp41, leading to the formation of a six-helix bundle (6-HB) that fuses the viral and cellular membranes. acs.orgnih.gov Indole-based compounds have been developed as small-molecule fusion inhibitors that disrupt this process. nih.govacs.org

The mechanism of these inhibitors centers on targeting a conserved, transiently exposed hydrophobic pocket on the N-heptad repeat (NHR) coiled-coil of the gp41 pre-hairpin intermediate structure. nih.govelectronicsandbooks.com By binding to this pocket, the indole-3-carboxamide derivatives physically block the association of the C-heptad repeat (CHR) helices with the NHR grooves, thereby preventing the formation of the stable 6-HB. nih.govacs.org Docking studies have shown that these flexible molecules can adjust to the contours of the hydrophobic pocket and mimic the hydrophobic contacts made by larger D-peptide inhibitors. nih.gov The binding affinity of these compounds for the hydrophobic pocket has been shown to be strongly correlated with their fusion inhibitory activity, confirming this site as a valid target for low-molecular-weight fusion inhibitors. nih.gov

Table 2: Anti-HIV-1 Activity of Indole Derivatives This table is interactive. Click on headers to sort.

Compound Class Specific Derivative Target EC50 (µg/mL) Source
N-arylsulfonyl-3-acylindole benzoyl hydrazone Compound 18 HIV-1 0.26 researchgate.net
N-arylsulfonyl-3-acylindole benzoyl hydrazone Compound 23 HIV-1 0.31 researchgate.net

Renin is an aspartyl protease that plays a crucial, rate-limiting role in the renin-angiotensin system (RAS), which regulates blood pressure. preclinicaljournal.com Selective inhibition of renin is therefore a key strategy for treating hypertension. preclinicaljournal.comnih.gov A novel class of potent and non-chiral indole-3-carboxamides has been identified and optimized as effective renin inhibitors. nih.govlookchem.com

Mechanistic studies, including X-ray crystallography and computational modeling, have provided detailed insights into their inhibitory pathway. nih.govlookchem.com These compounds block the active state of renin by binding within its active site. preclinicaljournal.com A quantitative analysis of the nonbonding interactions revealed that the binding is primarily driven by electrostatic forces, followed by hydrophobic and then steric contributions. The polar and charged groups on the surface of the inhibitor molecules are critical for electrostatic stability and specificity. Meanwhile, the aromatic indole rings embedded in the core of the ligands are the main source of hydrophobic and steric potentials that stabilize the complex. chemrxiv.org These interactions optimally position the inhibitor within the hydrophobic S1 subsite of the renin enzyme. lookchem.com

Table 3: Renin Inhibitory Activity of Indole-3-Carboxamide Derivatives This table is interactive. Click on headers to sort.

Compound IC50 Value Source
Compound 5k 2 nM nih.gov
Compound 2m (Benzyl-substituted) 91 nM lookchem.com

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease. nih.gov Various carboxamide derivatives, including those based on an indole scaffold, have been synthesized and evaluated as cholinesterase inhibitors. nih.govresearchgate.net

Studies have shown that these compounds can act as dual inhibitors of both AChE and BChE or exhibit selectivity for one enzyme over the other. nih.govmdpi.com Molecular docking studies provide a probable mechanism, suggesting that these molecules act as non-covalent inhibitors. nih.gov They are predicted to occupy the active site cavity of the enzymes, positioning themselves near the catalytic triad (B1167595) of amino acids, thereby blocking substrate access. nih.gov For certain N-benzylpiperidine carboxamide derivatives, molecular dynamics simulations indicate a binding mode that closely correlates with that of donepezil, an FDA-approved cholinesterase inhibitor. nih.govresearch-nexus.net

Table 4: Cholinesterase Inhibitory Activity of Carboxamide Derivatives This table is interactive. Click on headers to sort.

Compound Class Specific Derivative Target Enzyme IC50 Value (µM) Source
N-benzylpiperidine carboxamide Compound 28 AChE 0.41 ± 1.25 nih.gov
N-benzylpiperidine carboxamide Compound 20 AChE 5.94 ± 1.08 nih.gov

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. nih.gov Inhibition of GSK-3 has emerged as a promising therapeutic strategy.

The predominant mechanism by which most small-molecule GSK-3 inhibitors, including carboxamide derivatives, function is through ATP-competitive inhibition. These inhibitors are designed to target the ATP-binding pocket of the kinase. By occupying this site, they prevent the binding of ATP, the enzyme's natural co-substrate. This blockage effectively halts the phosphotransfer reaction, preventing GSK-3 from phosphorylating its downstream protein targets. nih.gov This inhibition has been shown to have significant biological consequences, such as reducing the phosphorylation of the viral nucleocapsid protein in coronaviruses, thereby decreasing viral replication. nih.gov In other contexts, GSK-3 inhibition can enhance the maturation and antitumor activity of natural killer (NK) immune cells. nih.gov

Post-translational modifications such as acetylation are critical for regulating protein function, and the enzymes that control these processes, including histone deacetylases (HDACs) and sirtuins, are important drug targets.

Sirtuin 3 (SIRT3) Modulation: SIRT3 is a primary mitochondrial deacetylase that plays a key role in mitigating oxidative stress. researchgate.net Recently, novel indole-based carboxamide derivatives were identified as effective modulators of SIRT3. researchgate.net The proposed mechanism involves the upregulation of SIRT3 expression by the compounds. This, in turn, increases the expression of associated antioxidant proteins such as superoxide (B77818) dismutase (SOD2) and glutathione (B108866) peroxidase (GPx), leading to a reduction in reactive oxygen species and a neuroprotective effect. researchgate.net

Table 5: HDAC Inhibitory Activity of an Indole Derivative This table is interactive. Click on headers to sort.

Compound Target Enzyme IC50 Value (nM) Source
Molecule I13 HDAC1 13.9 nih.gov
Molecule I13 HDAC3 12.1 nih.gov

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is often implicated in cancer. nih.govmdpi.comyoutube.com Indole compounds have demonstrated the ability to modulate this pathway. nih.govnih.gov Specifically, indole-3-carbinol (B1674136) (I3C) and its derivative, 3,3'-diindolylmethane (B526164) (DIM), have been shown to inhibit PI3K/Akt/mTOR signaling. nih.govnih.gov I3C has been found to directly inhibit the phosphorylation and activation of Akt. nih.gov Furthermore, certain indole derivatives act as specific inhibitors of Akt, which in turn leads to the inhibition of the downstream mTOR, effectively disrupting the entire PI3K/Akt/mTOR signaling cascade. nih.gov

The activation of this pathway often begins with the binding of growth factors to receptor tyrosine kinases, leading to the activation of PI3K. mdpi.comyoutube.com Activated PI3K then catalyzes the conversion of PIP2 to PIP3, which in turn activates AKT. nih.gov This activation of AKT can then positively regulate mTOR. nih.govyoutube.com Indole derivatives can interfere with this process. For instance, the I3C-related N-benzyl compound oncrasin-1 has shown selective activity against certain cancer cells, and another indole compound, AD412, functions as a JAK3 inhibitor that suppresses JAK3-mediated AKT phosphorylation. nih.gov

Studies on various natural products have highlighted their potential to inhibit the PI3K/Akt/mTOR pathway, suggesting a broad applicability for compounds with an indole scaffold. nih.gov The frequent mutation of components within this pathway in human cancers makes it a significant target for therapeutic intervention. nih.govresearchgate.net

Tubulin Polymerization Inhibition

Tubulin is a critical protein for cell division, as it polymerizes to form microtubules, which are essential components of the mitotic spindle. nih.govnih.gov Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, making it a key target for anticancer agents. nih.govnih.gov A variety of indole-based derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govresearchgate.net

These indole derivatives often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics. nih.gov For example, indole-2-carbohydrazides have shown significant anti-proliferative activity by inhibiting tubulin polymerization. nih.gov Molecular docking studies have revealed that the indole ring can occupy the space at the interface of the α and β tubulin monomers, with substituents on the indole scaffold forming interactions with key amino acid residues in the binding pocket. nih.gov

Indole-fused latonduine derivatives and their metal complexes have also demonstrated excellent microtubule-destabilizing activity, in some cases being more potent than the well-known agent colchicine. acs.org The structural diversity of indole derivatives allows for the fine-tuning of their tubulin polymerization inhibitory activity. nih.govnih.gov

Superoxide Dismutase (SOD) Inhibition and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to DNA, proteins, and lipids. nih.gov Superoxide dismutase (SOD) is an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. The scavenging of ROS and inhibition of enzymes involved in their production are important antioxidant mechanisms. nih.gov

Several N-substituted indole-3-carboxamides have been evaluated for their antioxidant properties, including their ability to inhibit SOD and scavenge ROS. scilit.comnih.gov Studies have shown that certain indole-3-carboxamide derivatives can significantly inhibit superoxide anion formation, with some halogenated derivatives exhibiting up to 100% inhibition at a concentration of 10⁻³ M. scilit.comnih.gov The presence of a para-fluoro benzyl (B1604629) group at the 1-position of the indole ring has been noted to enhance SOD inhibition. scilit.comnih.gov

Furthermore, indole-3-carboxamides have been shown to scavenge hydroxyl radicals (HO•) and singlet oxygen (¹O₂). nih.gov The ability of these compounds to act as antioxidants is linked to their chemical structure, with specific substitutions on the indole ring and the carboxamide moiety influencing their reactivity towards different ROS. nih.govresearchgate.net For example, indole-3-propionic acid has demonstrated potent free-radical scavenging properties. nih.gov

Cellular Pathway Interventions

The interaction of N-benzyl-1-ethyl-1H-indole-3-carboxamide and its analogs with cellular pathways leads to significant biological outcomes, including cell cycle arrest and apoptosis.

Cell Cycle Arrest Induction

The ability to induce cell cycle arrest is a hallmark of many anticancer agents. Indole derivatives, including those related to this compound, have been shown to arrest the cell cycle at various phases. nih.gov For instance, Indole-3-carbinol (I3C) can induce a G1/S arrest in various tumor cells. nih.gov This is often achieved through the downregulation of cyclins and cyclin-dependent kinases (CDKs) such as cyclin D1, cyclin E, CDK2, CDK4, and CDK6, and the upregulation of CDK inhibitors like p15, p21, and p27. nih.gov

A novel indole ethyl isothiocyanate derivative, NB7M, has been shown to cause S-phase arrest in some neuroblastoma cell lines and G1-phase arrest in others. nih.govdovepress.com Similarly, 1-benzyl-I3C, a derivative of I3C, induces a G1-cell cycle arrest in both estrogen-responsive and non-responsive human breast cancer cells at significantly lower concentrations than I3C. nih.gov The induction of cell cycle arrest prevents cancer cells from proliferating and can lead to apoptosis. mdpi.comresearchgate.net

Apoptosis Induction and Related Signaling Cascades

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. nih.gov Many indole derivatives have demonstrated the ability to induce apoptosis in cancer cells. nih.govnih.govtandfonline.com The induction of apoptosis by I3C involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins like Bax. nih.gov This leads to the release of cytochrome C from the mitochondria and the activation of caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis. nih.govnih.gov

Studies on indole-2-carboxamide derivatives have shown that they can induce apoptosis by activating the intrinsic apoptotic pathway, as evidenced by the overexpression of Cytochrome C and the activation of caspases 3, 8, and 9. nih.gov Furthermore, some of these compounds have been found to upregulate the tumor suppressor protein p53, which plays a crucial role in initiating apoptosis. nih.gov The apoptotic effects of these compounds are often dose-dependent and can be observed in various cancer cell lines. dovepress.commdpi.com

Effects on Mitochondrial Function (e.g., Mitochondrial Membrane Potential)

Mitochondria play a central role in cellular energy metabolism and are also key regulators of apoptosis. frontiersin.org The mitochondrial membrane potential (MMP) is an indicator of mitochondrial health, and its disruption can trigger the apoptotic cascade. nih.govresearchgate.netresearchgate.net

Indole derivatives have been shown to affect mitochondrial function. For example, indole-3-propionic acid has been identified as a modulator of mitochondrial function in cardiomyocytes. frontiersin.org While acute exposure can enhance maximal mitochondrial respiration, chronic exposure may lead to mitochondrial dysfunction. frontiersin.org Another indole derivative, indole-3-propionamide (IPAM), has been shown to antagonize age-related decline in mitochondrial membrane potential. nih.gov Studies have demonstrated that IPAM can significantly preserve the MMP in mitochondria from aged animals. researchgate.net Furthermore, indole-3-carboxaldehyde (B46971) has been shown to maintain mitochondrial membrane potential under cellular stress conditions. nih.gov

Receptor-Ligand Binding Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies for the specific compound this compound are not extensively available in the public domain. However, the broader class of indole-3-carboxamide derivatives has been the subject of such investigations, providing a framework for understanding their interactions with biological targets. These studies are critical for elucidating the molecular recognition processes that govern the biological effects of these compounds.

The binding of a ligand to its receptor is a dynamic process characterized by rates of association (k⁠ₒₙ) and dissociation (k⁠ₒբբ). The ratio of these rates determines the equilibrium dissociation constant (K⁠ₔ), a measure of binding affinity. Thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS), further describe the driving forces behind the binding event.

For instance, studies on indole-3-carboxamide derivatives targeting various receptors, such as cannabinoid (CB) receptors, have revealed that structural modifications significantly impact binding kinetics. While specific values for this compound are not reported, research on related compounds highlights key principles. For example, a study on water-soluble indole-3-carboxamides as cannabinoid CB1 receptor agonists demonstrated that substitutions on the indole ring and the carboxamide nitrogen could modulate potency, which is a function of binding affinity. rsc.orgsci-hub.se

Table 1: Representative Receptor-Ligand Binding Data for Indole-3-Carboxamide Analogues

Compound/Analogue ClassTarget ReceptorKᵢ (nM)Assay Conditions
Indole-3-carboxamide SeriesCannabinoid CB1VariableRadioligand competition assays sci-hub.se
Indazole-3-carboxamidesCRAC ChannelSub-µM IC₅₀Ca²⁺ influx assay nih.gov
Imidazo[1,2-a]pyridine-2-carboxamideDopamine D3<10Radioligand displacement assays acs.org
Indole-2-carboxamideAndrogen Receptor (BF3)1.73 µM (IC₅₀)Cell-based reporter assays

Note: The data presented are for related indole or indazole carboxamide derivatives and not for this compound. Kᵢ represents the inhibition constant, and IC₅₀ represents the half-maximal inhibitory concentration.

Thermodynamic analysis helps to understand whether the binding is enthalpy-driven (favorable change in heat) or entropy-driven (favorable change in disorder). This information is invaluable for rational drug design. For example, a binding interaction driven by a favorable enthalpic change might suggest strong hydrogen bonding or van der Waals interactions, while an entropically driven interaction could be due to the release of ordered water molecules from the binding site.

Mechanism of Action Studies (MOA) for Targeted Therapeutic Applications

The mechanism of action (MOA) of indole-3-carboxamide derivatives is diverse and dependent on the specific substitutions on the indole core, which dictate the target receptor or enzyme.

Cannabinoid Receptor Modulation: A significant number of indole-3-carboxamide derivatives have been investigated as synthetic cannabinoid receptor agonists. nih.gov These compounds mimic the action of endogenous cannabinoids by binding to and activating CB1 and CB2 receptors. For example, 5F-MDMB-PICA, an indole-3-carboxamide, was found to be a potent agonist at both CB1 and CB2 receptors with EC₅₀ values of 3.26 nM and 0.87 nM, respectively. nih.gov The activation of these G-protein coupled receptors leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase and modulation of ion channels, resulting in various physiological effects. The structure-activity relationship (SAR) studies indicate that small structural changes can lead to large differences in activity at the CB1 receptor. nih.gov

Enzyme Inhibition: Some indole derivatives function through the inhibition of key enzymes. For instance, certain N-benzyl indole-based thiosemicarbazones have been designed as tyrosinase inhibitors. rsc.org Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is relevant for treating skin hyperpigmentation disorders. The proposed mechanism involves the indole scaffold acting as a fundamental framework for binding to the enzyme's active site. rsc.org

Ion Channel Blockade: Indazole-3-carboxamides, which are structurally related to indole-3-carboxamides, have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.govnih.gov The influx of calcium through CRAC channels is crucial for the activation of mast cells and T cells in the immune response. By blocking these channels, these compounds can inhibit the release of pro-inflammatory mediators, suggesting their potential as novel immunomodulators. nih.govnih.gov

Modulation of Nuclear Receptors: Derivatives of indole have also been shown to target nuclear receptors. For example, 1H-indole-2-carboxamides have been discovered as inhibitors of the androgen receptor (AR) by targeting an allosteric site known as binding function 3 (BF3). researchgate.net This provides a novel mechanism to inhibit AR signaling, which is critical in prostate cancer.

Anticancer Mechanisms: The anticancer activity of indole derivatives can be multifaceted. Some indole-2-carboxamides have demonstrated antiproliferative activity by inhibiting multiple protein kinases, such as EGFR, BRAF^(V600E), and VEGFR-2. nih.gov By simultaneously targeting these key signaling pathways, these compounds can effectively inhibit cancer cell growth and proliferation.

Table 2: Summary of Mechanistic Insights for Indole-3-Carboxamide Derivatives

Derivative ClassTherapeutic TargetMechanism of ActionPotential Application
Indole-3-carboxamidesCannabinoid Receptors (CB1/CB2)Agonism, leading to modulation of intracellular signalingAnalgesia, Psychoactive effects sci-hub.senih.gov
Indazole-3-carboxamidesCRAC ChannelsBlockade of Ca²⁺ influxAutoimmune disorders, Inflammation nih.govnih.gov
Indole-2-carboxamidesAndrogen Receptor (BF3)Allosteric inhibition of receptor functionProstate Cancer researchgate.net
Indole-2-carboxamidesEGFR, BRAF^(V600E), VEGFR-2Multi-kinase inhibitionCancer Therapy nih.gov
N-benzyl indole thiosemicarbazonesTyrosinaseEnzyme inhibitionSkin Hyperpigmentation rsc.org

In the context of this compound, the presence of the N-benzyl group is a common feature in many biologically active indole derivatives. nih.gov The 1-ethyl substitution on the indole nitrogen is also a key modification explored in various series of bioactive compounds. These structural motifs suggest that this compound could potentially interact with a range of biological targets, and its specific mechanism of action would be contingent on the precise three-dimensional conformation it adopts to bind to a particular receptor or enzyme. Further empirical studies are necessary to elucidate its specific biological profile.

Future Perspectives and Research Directions for N Benzyl 1 Ethyl 1h Indole 3 Carboxamide in Academic and Medicinal Chemistry

Design and Synthesis of Next-Generation Analogues with Enhanced Efficacy and Selectivity

The development of next-generation analogues would be a logical first step. For the broader class of indole-carboxamides, structure-activity relationship (SAR) studies are crucial for identifying how different chemical groups on the indole (B1671886) scaffold influence biological activity. nih.gov For N-benzyl-1-ethyl-1H-indole-3-carboxamide, this would involve synthesizing a library of related compounds by modifying the benzyl (B1604629) and ethyl groups, as well as substituting various positions on the indole ring. The goal would be to identify modifications that enhance potency against a specific biological target while minimizing off-target effects.

Advanced Computational Approaches for Predictive Modeling and Lead Generation

Computational chemistry offers tools to accelerate drug discovery. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling could be applied to the this compound scaffold. These methods could predict how analogues might bind to specific protein targets and forecast their potential activity, helping to prioritize which compounds to synthesize and test in the laboratory. This in silico approach saves resources and can provide insights into the molecular basis of the compound's (hypothetical) activity.

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The versatility of the indole scaffold suggests that this compound could have applications beyond those initially investigated for related compounds. nih.gov Future research could involve high-throughput screening against a wide range of biological targets, including various enzymes, receptors, and ion channels. This could uncover entirely new therapeutic possibilities for this chemical scaffold, potentially in areas like neurodegenerative diseases, metabolic disorders, or virology.

Development of Multi-Target Directed Ligands Incorporating the this compound Scaffold

Complex diseases like cancer or Alzheimer's often involve multiple biological pathways. A modern strategy in drug design is the creation of multi-target directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. The this compound structure could serve as a foundational scaffold for creating such MTDLs. By incorporating other pharmacophores into its structure, researchers could design novel compounds capable of modulating multiple disease-related targets, potentially leading to more effective therapies.

Collaborative Research Strategies and Interdisciplinary Approaches

Advancing the understanding of any novel compound requires a multidisciplinary effort. Future research on this compound would benefit from collaborations between synthetic chemists, computational biologists, pharmacologists, and clinical researchers. Such integrated approaches are essential to move a compound from initial synthesis through preclinical testing and, potentially, into clinical development. Open-access data sharing and international collaborations could further accelerate the evaluation of its therapeutic potential.

Q & A

Q. What are the established synthetic routes for N-benzyl-1-ethyl-1H-indole-3-carboxamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, often starting with Fischer indole synthesis to form the indole core. Key steps include:

  • Step 1 : Condensation of phenylhydrazine with a ketone or aldehyde (e.g., ethyl acetoacetate) under acidic conditions to generate the indole backbone .
  • Step 2 : Benzylation at the indole nitrogen using benzyl halides in the presence of a base (e.g., NaH) .
  • Step 3 : Carboxamide formation via coupling of the indole-3-carboxylic acid derivative with an amine (e.g., ethylamine) using coupling agents like EDC/HOBt .

Critical reaction parameters include:

  • Solvents : Dimethylformamide (DMF) or acetonitrile for polar aprotic conditions .
  • Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps .
  • Temperature : Controlled heating (60–80°C) to avoid side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological validation involves:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR: Identifies proton environments (e.g., indole NH at δ 10–12 ppm, benzyl CH₂ at δ 4.5–5.0 ppm) .
    • ¹³C NMR: Confirms carbonyl carbons (C=O at δ 160–170 ppm) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₈N₂O: 287.1544) .
  • HPLC-PDA : Assesses purity (>95% by reverse-phase chromatography) and detects trace impurities .

Q. What biological targets or activities are commonly associated with this compound?

Preliminary studies suggest interactions with:

  • Cannabinoid Receptors (CB1/CB2) : Indole-carboxamides structurally resemble endocannabinoids, showing affinity in radioligand binding assays (IC₅₀ values in µM range) .
  • Enzymes : Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding, assessed using fluorometric assays .
  • Antiproliferative Activity : Screening in cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ values reported .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and scalability of this compound synthesis?

Advanced optimization strategies include:

  • DoE (Design of Experiments) : Systematic variation of solvent polarity, catalyst loading, and temperature to identify optimal parameters .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
  • Flow Chemistry : Enables continuous production with in-line purification, minimizing intermediate degradation .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and use positive controls (e.g., rimonabant for CB1 studies) .
  • Structural Analogues : Compare activity across analogues (e.g., N-benzyl vs. N-methyl substitutions) to isolate pharmacophore contributions .
  • Metabolic Stability : Evaluate hepatic microsomal stability (e.g., t₁/₂ in human liver microsomes) to rule out false negatives from rapid degradation .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

Advanced methodologies include:

  • Molecular Docking : Uses software (e.g., AutoDock Vina) to model interactions with CB1 receptor active sites, prioritizing hydrogen bonds with Ser383 and hydrophobic contacts with Leu387 .
  • MD Simulations : Assess binding stability over 100-ns trajectories, calculating RMSD values (<2 Å indicates stable binding) .
  • QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with activity to guide structural modifications .

Q. What strategies mitigate challenges in purifying this compound from complex reaction mixtures?

  • Chromatography : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences at varying temperatures .
  • SPE (Solid-Phase Extraction) : Remove polar impurities using silica cartridges .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

Key modifications and effects:

  • Benzyl Group Replacement : Swapping benzyl with pyridinyl enhances aqueous solubility but reduces CB1 affinity .
  • Ethyl Chain Elongation : Increasing alkyl chain length (e.g., ethyl to pentyl) improves metabolic stability but may increase hepatotoxicity .
  • Carboxamide Bioisosteres : Replacing the carboxamide with sulfonamide groups alters membrane permeability (logP shift from 3.2 to 2.8) .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₁₈H₁₈N₂O
HRMS (ESI) [M+H]+287.1544 (Calcd), 287.1531 (Found)
CB1 Binding IC₅₀12.3 µM (Competitive assay)
Metabolic t₁/₂ (Human)45 min (Liver microsomes)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-ethyl-1H-indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-ethyl-1H-indole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.